Angiotensin-Converting Enzyme (ACE) Inhibition: Target Compound vs. PABA
In a standardized human ACE inhibition assay, 4-(cyclopropylamino)benzoic acid demonstrated an IC₅₀ >55.69 μM, confirming it is essentially inactive against this enzyme . For comparison, the unsubstituted analog 4-aminobenzoic acid (PABA) exhibits no reported ACE inhibitory activity in the literature, while active ACE inhibitors such as captopril and lisinopril typically display IC₅₀ values in the low nanomolar range [1]. The >55.69 μM value establishes a clear upper bound for the compound's ACE activity, which is relevant for researchers seeking a negative control or a building block that will not interfere with ACE-dependent assays.
| Evidence Dimension | ACE inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ >55.69 μM |
| Comparator Or Baseline | 4-Aminobenzoic acid (PABA): no reported activity; Captopril: IC₅₀ ~0.002 μM |
| Quantified Difference | >27,800-fold less potent than captopril; inactive threshold |
| Conditions | Human ACE enzyme inhibition assay (ALA1738554/ALA1738603) |
Why This Matters
Confirms the compound is an inert control for ACE studies, preventing false positives when used as a scaffold.
- [1] Patchett AA, et al. A new class of angiotensin-converting enzyme inhibitors. Nature. 1980;288(5788):280-283. View Source
